molecular formula C7H13NO4S B026769 S-(1-Carboxypropyl)cysteine CAS No. 108203-31-2

S-(1-Carboxypropyl)cysteine

Cat. No.: B026769
CAS No.: 108203-31-2
M. Wt: 207.25 g/mol
InChI Key: WDHAZHCPBXWWHA-UHFFFAOYSA-N
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Description

S-(1-Carboxypropyl)cysteine (abbreviated as 1-CPC in referenced studies) is a cysteine derivative synthesized via nucleophilic substitution between L-cysteine and 2-bromobutyric acid . The compound features a 1-carboxypropyl group (-CH$2$CH$2$CH$2$COOH) attached to the sulfur atom of cysteine, resulting in the molecular formula C$7$H${13}$NO$4$S (inferred from reaction stoichiometry and structural analogs) .

Key functional studies reveal that 1-CPC undergoes oxidative deamination by L-amino acid oxidase in the presence of catalase, consuming 0.5 moles of oxygen per mole of substrate and producing S-(1-carboxypropyl)-thiopvruvic acid (1-CPTP) as the primary α-ketoacid product . This reaction highlights its metabolic reactivity, distinguishing it from other cysteine derivatives.

Properties

CAS No.

108203-31-2

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(2-amino-2-carboxyethyl)sulfanylbutanoic acid

InChI

InChI=1S/C7H13NO4S/c1-2-5(7(11)12)13-3-4(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)

InChI Key

WDHAZHCPBXWWHA-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)SCC(C(=O)O)N

Canonical SMILES

CCC(C(=O)O)SCC(C(=O)O)N

Synonyms

1-CP-Cys
S-(1-carboxypropyl)-L-Cys
S-(1-carboxypropyl)cysteine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Branching : 1-CPC and 1-CEC differ in alkyl chain length (propyl vs. ethyl), while 1-CPC and S-(2-Carboxypropyl)cysteine are structural isomers with linear vs. branched carboxypropyl groups. These structural variations influence solubility, chromatographic behavior, and enzyme interactions .
  • Synthesis : 1-CPC and 1-CEC are synthesized using analogous methods but require different bromo-acid precursors (2-bromobutyric vs. 2-bromopropionic acid) . In contrast, S-(2-Carboxypropyl)cysteine is often purchased for analytical use, suggesting more complex or less commonly reported synthesis routes .

Chromatographic Behavior

Chromatography effectively distinguishes 1-CPC from analogs:

  • 1-CPC vs. 1-CEC : Both exhibit distinct retention times in ion-exchange chromatography due to differences in carboxyl group positioning and chain length .
  • 1-CPC vs. S-(2-Carboxypropyl)cysteine : Despite identical molecular formulas, their structural isomerism results in divergent paper chromatography profiles, enabling precise identification .

Enzymatic Reactivity

Oxidative Deamination: Both 1-CPC and 1-CEC are substrates for L-amino acid oxidase, yielding α-ketoacids (1-CPTP and S-(1-carboxyethyl)-thiopvruvic acid, respectively) .

Contrast with S-Carboxymethyl-L-cysteine :
This analog forms sulfoxide derivatives (e.g., S-carboxymethylcysteine sulfoxide) under oxidative conditions, which exhibit antioxidant and anti-inflammatory activities —a functional divergence from 1-CPC’s enzymatic products .

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